molecular formula C16H18N2O2 B6103224 N-(tert-butyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

N-(tert-butyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Numéro de catalogue B6103224
Poids moléculaire: 270.33 g/mol
Clé InChI: QMZDERLBASVOTK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cpd-1 is a small molecule inhibitor that has been shown to selectively target the oncogenic transcription factor STAT3, which is known to play a crucial role in cancer cell survival and proliferation. The inhibition of STAT3 by Cpd-1 has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines, making it a promising candidate for cancer therapy.

Mécanisme D'action

Cpd-1 selectively binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways that are involved in cancer cell survival and proliferation, ultimately resulting in apoptosis and tumor regression.
Biochemical and physiological effects:
In addition to its antitumor effects, Cpd-1 has been shown to modulate various cellular processes, including cell cycle progression, DNA damage response, and autophagy. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of Cpd-1 is its high selectivity for STAT3, which minimizes off-target effects and toxicity. However, its low solubility and stability in aqueous solutions can pose challenges in formulation and delivery. Additionally, the lack of clinical data on Cpd-1 limits its translational potential.

Orientations Futures

There are several areas of future research that can be explored with Cpd-1. One potential direction is to investigate its synergistic effects with other anticancer agents, such as chemotherapy and immunotherapy. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce toxicity. Furthermore, the development of biomarkers to predict response to Cpd-1 treatment can facilitate patient selection and personalized medicine.
In conclusion, Cpd-1 is a promising small molecule inhibitor that has shown efficacy in preclinical models of cancer. Its selective targeting of STAT3 and its potential for use in combination with other anticancer agents make it a promising candidate for cancer therapy. Further research is needed to optimize its pharmacological properties and evaluate its clinical potential.

Méthodes De Synthèse

The synthesis of Cpd-1 involves a multistep process that starts with the reaction of 2-chloro-3-formylquinoline with tert-butylamine to form the tert-butylamino derivative. This is followed by a series of reactions involving cyclization, reduction, and acylation to yield the final product, Cpd-1.

Applications De Recherche Scientifique

Cpd-1 has been extensively studied in preclinical models of cancer, and its efficacy has been demonstrated in various cancer types, including breast, prostate, and lung cancer. In addition to its antitumor effects, Cpd-1 has also been shown to have anti-inflammatory and immunomodulatory properties, making it a potential candidate for the treatment of autoimmune and inflammatory diseases.

Propriétés

IUPAC Name

N-tert-butyl-9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-16(2,3)17-15(20)12-9-18-8-7-10-5-4-6-11(13(10)18)14(12)19/h4-6,9H,7-8H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZDERLBASVOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CN2CCC3=C2C(=CC=C3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.